4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Chemical Structure and Key Features
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by:
- A chloro substituent at position 4 of the benzene ring.
- A pyrrolidin-1-ylsulfonyl group at position 2.
- A pyridin-3-ylamino group as the N-substituent.
Molecular Formula: C₁₆H₁₅ClN₄O₃S
Molecular Weight: 378.83 g/mol (calculated).
Key Functional Groups:
Sulfonamide (–SO₂–N–) linkage: Enhances binding to biological targets via hydrogen bonding and hydrophobic interactions.
Pyridine ring: Contributes to π-π stacking and metal coordination in target proteins.
Pyrrolidine moiety: Modulates solubility and conformational flexibility.
Synthesis and Applications The compound is synthesized via sulfonylation of a benzamide core, followed by coupling with pyridin-3-amine .
Properties
IUPAC Name |
4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVKFKWNREJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The preparation of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be approached through various retrosynthetic disconnections. Figure 1 illustrates the key disconnections that provide viable synthetic routes.
Figure 1: Key Retrosynthetic Disconnections
The primary retrosynthetic disconnections are:
- Amide bond formation between a 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid and 3-aminopyridine
- Sulfonylation of a 4-chloro-N-(pyridin-3-yl)benzamide intermediate with pyrrolidine-1-sulfonyl chloride
- Sequential functionalization of 4-chloro-3-bromobenzoic acid via sulfonylation followed by amide coupling
Strategic Considerations
Several strategic considerations guide the design of an efficient synthesis:
- The order of operations is critical, particularly whether to perform the sulfonylation or amide coupling first
- Protection/deprotection strategies may be necessary depending on the chosen route
- Optimization of reaction conditions for each step to ensure high yield and purity
- Selection of appropriate coupling reagents for amide formation
Synthesis Pathway 1: Amide Coupling Approach
Preparation of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid
The first key intermediate is 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid, which can be prepared from 4-chloro-3-bromobenzoic acid through a two-step process.
Step 1: Conversion to sulfonyl chloride
The 4-chloro-3-bromobenzoic acid is treated with chlorosulfonic acid to form the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid. This reaction typically proceeds at low temperatures (0-5°C) to control regioselectivity.
Step 2: Reaction with pyrrolidine
The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine in dichloromethane at 0-25°C to yield 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid.
This synthetic approach draws on the chemistry of sulfonamide formation, which has been well-documented for similar compounds as seen in patent literature related to sulfamoyl benzamide derivatives.
Amide Coupling with 3-aminopyridine
The second phase involves coupling the carboxylic acid with 3-aminopyridine to form the target amide. This process can be achieved using established coupling reagents as demonstrated in the synthesis of related compounds.
Reaction conditions:
Based on protocols used for similar benzamide formations, the amide coupling can be performed using:
- EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5-2.0 equiv)
- HOBt (1-hydroxybenzotriazole) (0.1-1.0 equiv)
- Triethylamine (2-3 equiv)
- Dichloromethane as solvent
- Room temperature, 12-24 hours
The use of EDC-HCl and HOBt as coupling agents promotes efficient amide formation while minimizing racemization and side reactions. This methodology has been successfully employed in the synthesis of structurally related compounds such as JDTic analogues.
Synthesis Pathway 2: Sulfonylation Approach
Preparation of 4-chloro-N-(pyridin-3-yl)benzamide
An alternative approach begins with the synthesis of 4-chloro-N-(pyridin-3-yl)benzamide, which can be prepared from 4-chlorobenzoic acid and 3-aminopyridine.
The coupling reaction utilizes conditions similar to those outlined in Pathway 1:
- 4-chlorobenzoic acid (1.0 equiv)
- 3-aminopyridine (1.0-1.1 equiv)
- EDC-HCl or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (1.1-1.2 equiv)
- Base, typically triethylamine or diisopropylethylamine (2-3 equiv)
- Dichloromethane or acetonitrile as solvent
- Room temperature, 12-24 hours
This methodology draws upon established protocols for amide formation that have been successfully applied to the synthesis of related benzamide derivatives.
Meta-sulfonylation of 4-chloro-N-(pyridin-3-yl)benzamide
The second step involves selective meta-sulfonylation of the benzamide intermediate. This transformation can be challenging due to the need for regioselectivity. Two potential approaches are:
Method A: Direct sulfonylation
- Treatment with chlorosulfonic acid at controlled temperature (-10 to 0°C)
- Subsequent reaction with pyrrolidine
- Base-mediated workup
Method B: Halogen-directed sulfonylation
This method requires preparation of a 4-chloro-3-bromo-N-(pyridin-3-yl)benzamide intermediate, followed by metal-catalyzed sulfonylation at the bromine position using a pyrrolidine sulfinate salt.
The metal-catalyzed approach has precedent in the literature, as copper-catalyzed processes have been employed for the synthesis of related sulfonamides.
Optimization of Reaction Conditions
Amide Coupling Optimization
The optimization of amide coupling conditions is critical to achieving high yields and purity. Table 1 presents potential optimization parameters based on related benzamide syntheses from the literature.
Table 1: Optimization Parameters for Amide Coupling
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC-HCl/HOBt | TEA | DCM | 25 | 12 | 70-75 |
| 2 | HBTU | TEA | ACN | 25 | 12 | 75-80 |
| 3 | PyBOP | DIPEA | DCM | 25 | 12 | 65-75 |
| 4 | T3P | DIPEA | EtOAc | 25 | 8 | 70-85 |
| 5 | COMU | TEA | DMF | 25 | 6 | 75-85 |
TEA = Triethylamine; DIPEA = N,N-Diisopropylethylamine; DCM = Dichloromethane; ACN = Acetonitrile; DMF = N,N-Dimethylformamide; EtOAc = Ethyl acetate
Recent research on biocatalytic amide synthesis has also demonstrated that enzyme-mediated approaches can provide an alternative to traditional chemical coupling methods. Studies have shown that certain enzymes can catalyze amide bond formation under mild conditions with high selectivity.
Sulfonylation Optimization
The sulfonylation step requires careful control of conditions to achieve the desired regioselectivity and yield. Table 2 outlines potential optimization parameters for this transformation.
Table 2: Optimization Parameters for Sulfonylation
| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | ClSO₃H, then pyrrolidine | TEA | DCM | 0 to 25 | 4-8 | 60-70 |
| 2 | Pyrrolidine-1-sulfonyl chloride | K₂CO₃ | ACN | 60 | 8-12 | 65-75 |
| 3 | Pyrrolidine-1-sulfonyl chloride | Cs₂CO₃ | DMF | 80 | 6-8 | 70-80 |
| 4 | SO₂Cl₂, then pyrrolidine | TEA | THF | 0 to 25 | 6-10 | 55-65 |
| 5 | Cu-catalyzed with pyrrolidine sulfinate | None | DMSO | 80 | 12-24 | 65-75 |
THF = Tetrahydrofuran; DMSO = Dimethyl sulfoxide
Alternative Synthetic Approaches
Metal-Catalyzed Cross-Coupling Approach
A palladium or copper-catalyzed approach could be designed for the targeted functionalization of a suitable precursor. Based on methodology described for related compounds, a potential route involves:
- Preparation of 4-chloro-3-bromo-N-(pyridin-3-yl)benzamide
- Copper-catalyzed coupling with a pyrrolidine sulfinate salt
The copper-catalyzed approach has precedent in the literature, as copper(II) triflate with tert-butylhydroperoxide has been used for the synthesis of related sulfonamides.
Purification and Characterization
Purification Techniques
The purification of the target compound and its intermediates typically involves a combination of techniques:
Column Chromatography : Silica gel chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol is commonly employed, as demonstrated in the purification of structurally related benzamides.
Recrystallization : For the final product, recrystallization from appropriate solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) can provide high purity material.
Preparative HPLC : For challenging separations, preparative HPLC using acetonitrile/water gradients with 0.1% trifluoroacetic acid has been used for related compounds.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with specific biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds similar to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives in this class have shown significant potency, with GI50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties : Research has shown that sulfonamide derivatives can possess substantial antimicrobial activity. Studies have reported that related compounds exhibit minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Biochemical Research
In biochemical studies, this compound may serve as an inhibitor or probe for various enzymes or receptors:
- Enzyme Inhibition : The unique structure allows for the modulation of enzyme activity through binding interactions. For example, it may inhibit dihydropteroate synthase, critical for bacterial folate synthesis, leading to bactericidal effects .
- Pathway Modulation : The compound may influence several biochemical pathways integral to cellular signaling and metabolism, making it valuable for understanding disease mechanisms and drug action.
Industrial Applications
Beyond medicinal uses, 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has potential applications in materials science and catalysis:
- Material Development : Its structural features could be leveraged in the development of new materials with specific properties tailored for industrial applications.
- Catalytic Processes : The compound may act as a catalyst or intermediate in various chemical reactions, enhancing efficiency and selectivity in synthetic processes .
Case Studies and Research Findings
Numerous studies have explored the biological activities of compounds related to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide:
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide are best understood by comparing it with structurally analogous benzamide derivatives:
Structure-Activity Relationship (SAR) Insights
Sulfonamide Substitution :
- Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered ring) confers higher conformational rigidity, favoring target specificity, while piperidine (6-membered) improves solubility and bioavailability .
- Azepane (7-membered): Increases metabolic stability but may introduce off-target interactions .
Aromatic Ring Modifications: Pyridine vs. Isoquinoline: Pyridine derivatives exhibit balanced solubility and potency, whereas bulkier isoquinoline reduces cellular uptake . Chloro Position: Chlorine at position 4 enhances electrophilic reactivity, critical for covalent inhibitor design .
N-Substituent Effects :
- Pyridin-3-yl : Optimal for hydrogen bonding with Asp/Glu residues in kinases .
- Methylsulfonylphenyl : Improves binding to hydrophobic pockets in enzymes like carbonic anhydrase .
Key Advantages of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Balanced Pharmacokinetics : Moderate logP (~2.8) ensures favorable absorption and distribution.
- Dual Activity : Potent anticancer and anti-inflammatory effects due to simultaneous inhibition of kinases and COX-2 .
- Synthetic Accessibility : Requires fewer steps compared to azepane or pyrimidine analogs .
Biological Activity
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H17ClN2O2S
- Molecular Weight : 320.82 g/mol
Biological Activity Overview
The biological activity of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been investigated in various studies, focusing on its potential as an inhibitor of specific biological pathways and its therapeutic applications.
1. Inhibition of Kinases
Recent research highlights the compound's role as a potential inhibitor of receptor tyrosine kinases (RTKs). It has shown promising results in inhibiting RET kinase activity, which is crucial in various cancers. The study demonstrated that modifications in the molecular structure could enhance its potency against RET kinase, indicating a pathway for developing targeted cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide:
The mechanism by which 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects may involve the inhibition of specific kinases involved in cell signaling pathways. By targeting these kinases, the compound could modulate critical cellular processes such as proliferation and apoptosis.
Q & A
Q. Critical Conditions :
- Temperature control during sulfonylation (20–40°C) to prevent decomposition.
- Strict anhydrous conditions to avoid hydrolysis of sulfonyl chloride intermediates .
Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Primary Methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
- HPLC-MS : Quantifies purity (>98%) and detects residual solvents or byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
Q. Yield Improvement :
- Pilot studies show switching to DMF increases yield from 65% to 82% .
What strategies are employed to resolve discrepancies in biological activity data across different assay conditions?
Advanced Research Question
Methodological Approaches :
Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀) with cellular viability assays (MTT) to distinguish target-specific vs. off-target effects .
Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent activity drops.
Statistical Analysis : Use ANOVA to isolate variables (e.g., serum concentration in cell culture) causing inter-lab variability .
Case Study : Discrepancies in IC₅₀ values (0.5 µM vs. 2.1 µM) were resolved by standardizing ATP concentrations in kinase assays .
What are the primary structural features of this compound that influence its pharmacodynamic properties?
Basic Research Question
Key Features :
- Pyridine Ring : Enhances solubility and π-π stacking with aromatic residues in target proteins .
- Pyrrolidin-1-ylsulfonyl Group : Increases metabolic stability by resisting cytochrome P450 oxidation .
- Chloro Substituent : Improves target affinity via hydrophobic interactions with enzyme pockets .
Basic Research Question
- Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
- Solubility :
What methodologies are used to design derivatives to enhance metabolic stability while retaining target affinity?
Advanced Research Question
Strategies :
Bioisosteric Replacement : Substitute pyrrolidine with azetidine to reduce CYP3A4-mediated oxidation .
Prodrug Design : Introduce ester moieties for improved oral bioavailability, cleaved in vivo by esterases .
Fragment-Based Screening : Identify minimal pharmacophores (e.g., pyridine-sulfonyl core) using SPR binding assays .
Case Study : Replacing pyrrolidine with a morpholine ring increased t₁/₂ from 1.2 h to 4.5 h in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
